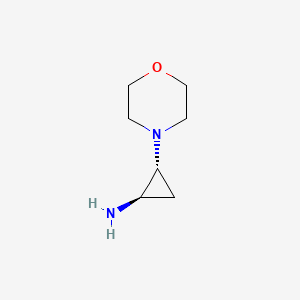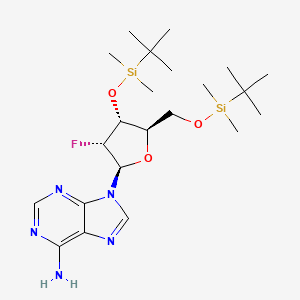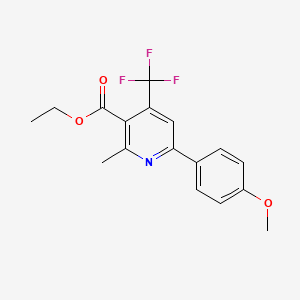
Ethyl 5-cyano-2-nitro-4-(trifluoromethyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5-cyano-2-nitro-4-(trifluoromethyl)benzoate is an organic compound characterized by the presence of a cyano group, a nitro group, and a trifluoromethyl group attached to a benzoate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-cyano-2-nitro-4-(trifluoromethyl)benzoate typically involves multi-step organic reactions. One common method includes the nitration of ethyl 4-(trifluoromethyl)benzoate followed by the introduction of a cyano group. The reaction conditions often require the use of strong acids like sulfuric acid for nitration and cyanide sources such as sodium cyanide for the cyano group introduction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 5-cyano-2-nitro-4-(trifluoromethyl)benzoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The cyano group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Sodium methoxide, ethanol.
Hydrolysis: Sodium hydroxide, water.
Major Products Formed
Reduction: Ethyl 5-amino-2-nitro-4-(trifluoromethyl)benzoate.
Substitution: Ethyl 5-cyano-2-nitro-4-(substituted)benzoate.
Hydrolysis: 5-cyano-2-nitro-4-(trifluoromethyl)benzoic acid.
Applications De Recherche Scientifique
Ethyl 5-cyano-2-nitro-4-(trifluoromethyl)benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential pharmacological properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Ethyl 5-cyano-2-nitro-4-(trifluoromethyl)benzoate depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to a biochemical response. The nitro and cyano groups can participate in redox reactions, while the trifluoromethyl group can influence the compound’s lipophilicity and metabolic stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 4-(trifluoromethyl)benzoate: Lacks the cyano and nitro groups, making it less reactive in certain chemical reactions.
Ethyl 5-cyano-2-nitrobenzoate: Similar structure but without the trifluoromethyl group, affecting its chemical properties and applications.
Uniqueness
Ethyl 5-cyano-2-nitro-4-(trifluoromethyl)benzoate is unique due to the combination of its functional groups, which confer distinct reactivity and potential applications. The trifluoromethyl group enhances its stability and lipophilicity, while the cyano and nitro groups provide sites for further chemical modification.
Propriétés
Formule moléculaire |
C11H7F3N2O4 |
|---|---|
Poids moléculaire |
288.18 g/mol |
Nom IUPAC |
ethyl 5-cyano-2-nitro-4-(trifluoromethyl)benzoate |
InChI |
InChI=1S/C11H7F3N2O4/c1-2-20-10(17)7-3-6(5-15)8(11(12,13)14)4-9(7)16(18)19/h3-4H,2H2,1H3 |
Clé InChI |
HHLAZWWOIISFBP-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(C=C(C(=C1)C#N)C(F)(F)F)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(2,5-Dichlorophenyl)-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13351391.png)
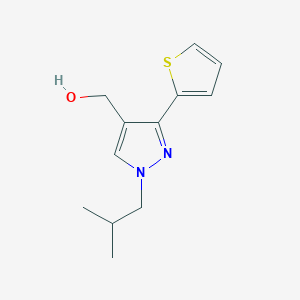
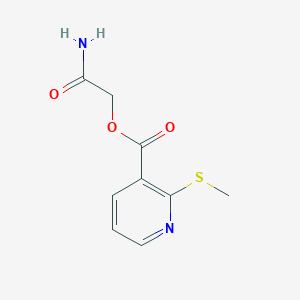
![2-((Benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl 2-(methylthio)nicotinate](/img/structure/B13351415.png)

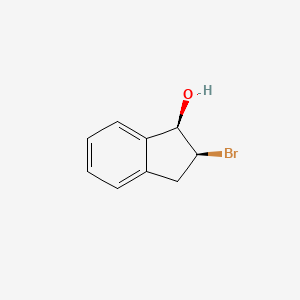
![4-(10-pyridin-4-yl-3,7,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl)pyridine](/img/structure/B13351430.png)


